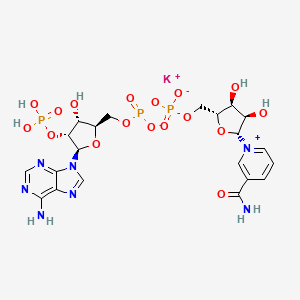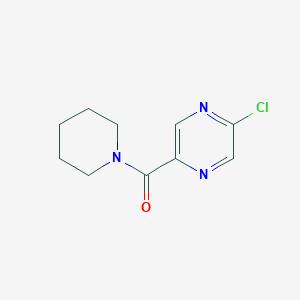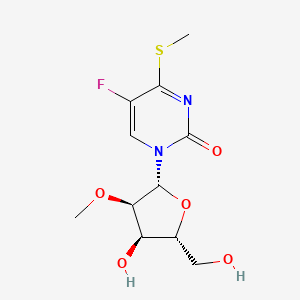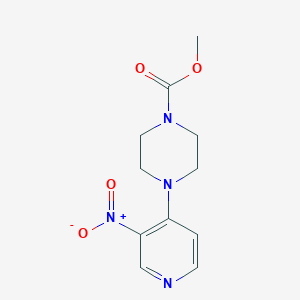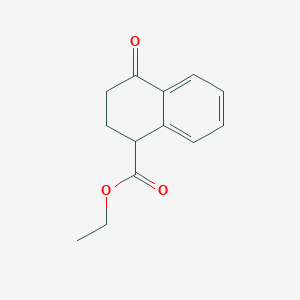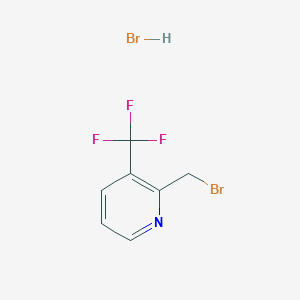
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Descripción general
Descripción
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide, also known as BMTP, is a synthetic compound that has a wide range of applications in scientific research. It is a white solid, soluble in water and other polar solvents. BMTP has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as an intermediate in the synthesis of heterocyclic compounds.
Aplicaciones Científicas De Investigación
Hyperbranched Polyelectrolytes Synthesis
A study by Monmoton et al. (2008) highlights the synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide. These polymers, obtained through the poly(N-alkylation) of monomers, display interesting properties due to the electron-attractive effect of pyridinium groups, which was investigated through kinetic studies and NMR spectroscopy (Monmoton et al., 2008).
Efficient Synthesis of Key Intermediates
Guo et al. (2015) reported an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in producing rupatadine. This method showcases the chemical's role in streamlining the production processes of pharmaceutical compounds (Guo et al., 2015).
Advanced Materials Development
Research by Khlebnikov et al. (2018) utilized a compound similar in structure for developing trifluoromethyl-substituted aminopyrroles, employing a 2H-azirine ring expansion strategy. This approach underscores the potential of such halogenated pyridines in synthesizing novel materials with specific functional properties (Khlebnikov et al., 2018).
Molecular Chemistry and Physics Insights
Another study by Monmoton et al. (2008) delved into the polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, focusing on the reaction mechanisms and the resulting poly(methylenepyridinium)s' solubility and thermal stability. This research contributes to our understanding of polymer chemistry and the influences of substituents on polymer properties (Monmoton et al., 2008).
Antimicrobial and DNA Interaction Studies
A comprehensive study by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine, related to the chemical , evaluated its spectroscopic properties, NLO characteristics, and interaction with pBR322 plasmid DNA, as well as its antimicrobial activities. This indicates the potential biomedical applications of similar compounds (Vural & Kara, 2017).
Propiedades
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGKFVGHGFUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide | |
CAS RN |
1956318-54-9 | |
| Record name | Pyridine, 2-(bromomethyl)-3-(trifluoromethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)
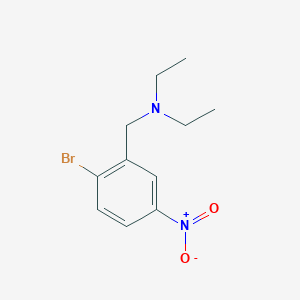
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
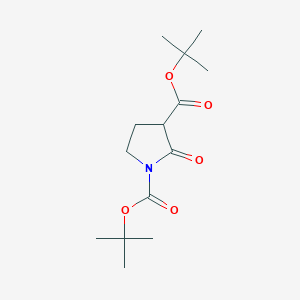
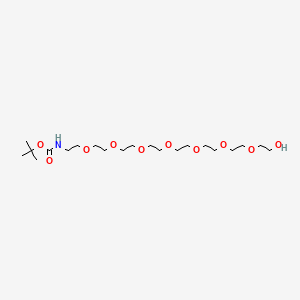
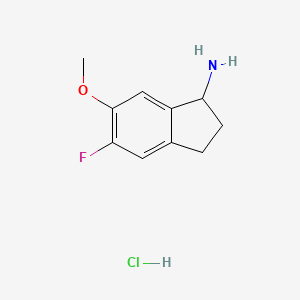
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)
